D-[1,3-13C2]Ribose D-[1,3-13C2]Ribose
Brand Name: Vulcanchem
CAS No.: 478511-79-4
VCID: VC0119431
InChI: InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
SMILES: C1C(C(C(C(O1)O)O)O)O
Molecular Formula: C5H10O5
Molecular Weight: 152.115

D-[1,3-13C2]Ribose

CAS No.: 478511-79-4

Cat. No.: VC0119431

Molecular Formula: C5H10O5

Molecular Weight: 152.115

* For research use only. Not for human or veterinary use.

D-[1,3-13C2]Ribose - 478511-79-4

Specification

CAS No. 478511-79-4
Molecular Formula C5H10O5
Molecular Weight 152.115
IUPAC Name (3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
Standard InChI Key SRBFZHDQGSBBOR-VNDXAVFTSA-N
SMILES C1C(C(C(C(O1)O)O)O)O

Introduction

Molecular Characteristics and Properties

D-[1,3-13C2]Ribose is a pentose sugar with stable isotope labeling at specific carbon positions. The compound features carbon-13 isotopes at positions 1 and 3, which provides distinct spectroscopic signatures while maintaining identical chemical behavior to standard ribose. According to structural data from PubChem, this compound has the following properties:

PropertyValue
PubChem CID90472745
Molecular FormulaC5H10O5
Molecular Weight152.12 g/mol
CAS Number478511-79-4
SynonymsD-Ribose-1,3-13C2, (3R,4R,5R)-(2,4-13C2)Oxane-2,3,4,5-tetrol
Creation Date2015-02-16
Last Modified2025-03-08

The structure maintains the same stereochemistry as unlabeled D-ribose, with the D-configuration indicating the specific arrangement of hydroxyl groups according to the Fischer projection . The only difference lies in the isotopic composition at positions 1 and 3, where 13C atoms replace the naturally abundant 12C atoms.

PropertyExpected Value
Physical StateCrystalline Powder
ColorWhite to light beige
Melting PointApproximately 88-92°C
SolubilityHighly soluble in water, slightly soluble in methanol
Storage ConditionsRefrigerated (2-8°C)

Like standard D-ribose, D-[1,3-13C2]Ribose can exist in multiple forms including open-chain, furanose (five-membered ring), and pyranose (six-membered ring) structures, with the furanose form predominating in solution .

Applications in Scientific Research

D-[1,3-13C2]Ribose serves as a valuable tool in various research applications, particularly in metabolic studies and structural biology investigations.

Metabolic Pathway Research

The specific 1,3-labeling pattern makes this compound particularly useful for studying metabolic pathways that involve ribose or its derivatives. Similar to studies using [1,2-13C2]glucose, D-[1,3-13C2]Ribose can be used to trace the fate of specific carbon atoms through metabolic transformations .

This is especially valuable for studying:

  • The pentose phosphate pathway (PPP)

  • Nucleotide synthesis and metabolism

  • RNA synthesis and turnover

  • Energy metabolism involving ribose-containing molecules

The pentose phosphate pathway is essential for reductive biosynthesis, antioxidant processes, and nucleotide production. Labeled sugars like D-[1,3-13C2]Ribose help researchers track carbon flows through these complex pathways .

Nuclear Magnetic Resonance (NMR) Applications

The 13C labeling at positions 1 and 3 provides enhanced NMR signals for structural studies. The non-adjacent nature of the labeled positions minimizes spin-coupling effects, which can be advantageous for certain structural investigations .

In NMR spectroscopy, D-[1,3-13C2]Ribose produces distinctive signals that can reveal information about:

  • Molecular conformations

  • Interactions with other molecules

  • Metabolic transformations

Mass Spectrometry Applications

The specific mass increase from the two 13C atoms (+2 Da compared to unlabeled ribose) allows for tracking of the labeled ribose and its metabolites with high sensitivity and specificity in mass spectrometry experiments.

Comparative Analysis with Other Labeled Sugars

D-[1,3-13C2]Ribose is one of several isotope-labeled variants of ribose available for research purposes. Understanding its position in this landscape helps researchers select the appropriate labeled compound for specific research questions.

Available Isotope-Labeled Ribose Variants

From Omicron Biochemicals' catalog, we can compile a comparison of various isotope-labeled ribose products:

Label PatternCatalog NumberPrice (USD) for 0.25 g
[1-13C]RIB-006525
[2-13C]RIB-007710
[3-13C]RIB-0082020
[5-13C]RIB-009525
[1,2-13C2]RIB-010835
[1,3-13C2]RIB-0112510
[1,5-13C2]RIB-0121630
[UL-13C5]RIB-015990

This comparison shows that D-[1,3-13C2]Ribose (RIB-011) is one of the more expensive labeled ribose variants, likely due to the specific challenges associated with synthesizing this particular labeling pattern .

Complementary Use with Other Labeled Compounds

D-[1,3-13C2]Ribose can be used in conjunction with other labeled compounds to provide comprehensive metabolic insights. For example, studies using [2,3-13C2]glucose have demonstrated the ability to differentiate between glycolysis and pentose phosphate pathway activity . D-[1,3-13C2]Ribose could provide complementary information by entering the metabolic network at a different point.

QuantityPrice (USD)
0.050 g720
0.10 g1455
0.25 g2510
0.50 g4275

This pricing structure reflects the specialized nature of this compound, with larger quantities offering somewhat better economies of scale .

Unique Research Advantages of D-[1,3-13C2]Ribose

The specific 1,3-labeling pattern offers unique advantages for certain research applications:

  • The non-adjacent labeling pattern provides distinctive NMR spectroscopic properties

  • Tracking carbons 1 and 3 specifically can provide insights into metabolic reactions that affect these positions differently than other positions

  • In the pentose phosphate pathway, the fate of carbons 1 and 3 differs from that of other positions, making this labeling pattern informative for specific aspects of the pathway

These characteristics make D-[1,3-13C2]Ribose particularly valuable for specialized metabolic studies where the fate of carbons 1 and 3 is of specific interest.

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